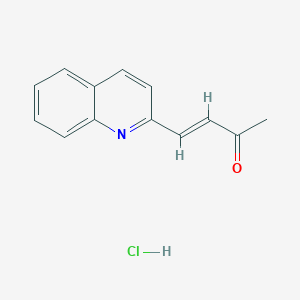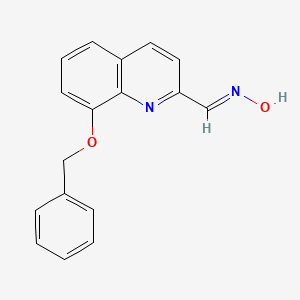![molecular formula C17H20N4O3 B6123995 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6123995.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, also known as AG-024322, is a small molecule inhibitor that has gained attention in the field of cancer research. It was initially discovered by scientists at Pfizer and later acquired by Astellas Pharma. AG-024322 has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone inhibits the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), CDK2, and CDK5. These kinases play important roles in cell cycle regulation and are often dysregulated in cancer cells. By inhibiting these kinases, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone causes cell cycle arrest and ultimately cell death in cancer cells. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is also often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects in cancer cells. It causes cell cycle arrest in the G2/M phase, which is associated with DNA damage response and repair. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF) and its receptor, which are important for the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and sensitize them to radiation therapy. It also has a well-defined mechanism of action, which makes it easier to study. However, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has some limitations, including its moderate yield and purity, which can make it difficult to work with. In addition, it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders and viral infections. Furthermore, future research could focus on improving the synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone to increase its yield and purity, as well as developing more potent and selective inhibitors of CDKs and EGFR.
Méthodes De Synthèse
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone involves several steps, starting with the reaction of 1,3-benzodioxole with methylamine to form 4-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperazine. This intermediate is then reacted with 2-amino-6-methyl-4(3H)-pyrimidinone in the presence of a coupling agent to yield 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. The overall yield of this synthesis is moderate, but improvements have been made to increase the yield and purity of the final product.
Applications De Recherche Scientifique
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant treatment for cancer patients. Furthermore, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-8-16(22)19-17(18-12)21-6-4-20(5-7-21)10-13-2-3-14-15(9-13)24-11-23-14/h2-3,8-9H,4-7,10-11H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPAGJMOIKIIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methylpyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
![N-(2,6-diisopropylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123934.png)
![1-{2-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6123942.png)
![7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)
![N-(4-ethoxyphenyl)-N'-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123953.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6123969.png)


![2-[2-(cyclopentylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6123992.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6123999.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B6124010.png)
![7-cyclopentyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6124015.png)
![6,7-dimethoxy-2-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6124021.png)